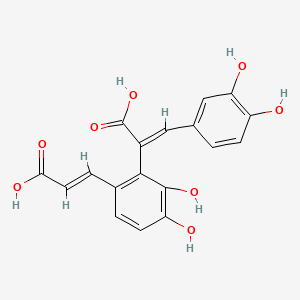
SMND-309
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SMND-309 is a metabolite of salvianolic acid B . It exhibits neuroprotective effects in cultured neurons and in permanent middle cerebral artery occlusion rats .
Molecular Structure Analysis
The molecular weight of this compound is 358.30 and its formula is C18H14O8 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
This compound is a solid substance with a light yellow to yellow color . It is soluble in DMSO .Aplicaciones Científicas De Investigación
SMND-309 exhibits protective effects against rat brain ischemia and reperfusion injury. It acts by targeting the JAK2/STAT3 pathway, leading to decreased infarct volume, improved neurological function, and increased survival of neurons (Zhu et al., 2013).
It has shown protection on brain mitochondria, contributing to injury amelioration in cerebral ischemia rats. This compound enhances mitochondrial respiratory chain complex activities and reduces mitochondria swelling (Tian et al., 2009).
This compound also promotes angiogenesis in human umbilical vein endothelial cells through the EPO receptor/STAT3/VEGF pathways (Du et al., 2013).
There is evidence of its therapeutic effects on experimental liver fibrosis in rats. It works by down-regulating the expression of connective tissue growth factor (CTGF) and enhancing antioxidant enzyme activity (Hou et al., 2011).
In rat cortical neurons, this compound attenuates apoptosis and ameliorates mitochondrial energy metabolism, which suggests its potential for protecting against cerebral ischemic injury (Tian et al., 2009).
This compound ameliorates cerebral infarction in rats, showing significant neuroprotective activity with a favorable therapeutic time-window. It improves mitochondrial energy metabolism and possesses antioxidant properties (Tian et al., 2009).
It promotes neuron survival through the activation of the PI3K/Akt/CREB-signalling pathway, which is necessary for recovering neurological functions after stroke (Wang et al., 2016).
This compound has a cardioprotective effect on acute myocardial infarction in rats, indicating its potential in treating heart-related conditions (Yang et al., 2009).
A comparative study of its antioxidant properties in vitro with caffeic acid showed that this compound is effective in scavenging radicals and has potent antioxidant activity (Wang & Yang, 2012).
Its protective effect on CCl4-induced hepatotoxicity in mice suggests its usefulness in liver protection (Zhang Meng-ying, 2012).
Additionally, this compound has shown potential in treating lung injury induced by chronic intermittent hypoxia, which could be relevant in conditions like obstructive sleep apnea syndrome (Xu et al., 2021).
Mecanismo De Acción
Target of Action
SMND-309, also known as CS-0559, is a metabolite of salvianolic acid B . It exhibits neuroprotective effects in cultured neurons and in permanent middle cerebral artery occlusion rats
Mode of Action
This compound interacts with its targets to provide significant neuroprotective effects against cerebral ischemia and reperfusion injury . It mitigates the effects of ischemia and reperfusion injury on the brain by decreasing the infract volume, improving neurological function, increasing the survival of neurons .
Biochemical Pathways
This compound affects several biochemical pathways. It increases the levels of erythropoietin (EPO), erythropoietin receptor (EPOR), phosphorylated JAK2 (P-JAK2), phosphorylated STAT3 (P-STAT3), VEGF and VEGF receptor 2 (Flk-1) in the brain . These changes promote angiogenesis, which is the formation of new blood vessels .
Result of Action
This compound treatment attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons . It increases cell survival rate, mitochondrial antioxidant enzyme activities, mitochondrial respiratory enzymes activities, mitochondrial respiratory control ratio and the adenosine triphosphate content . It also decreases mitochondrial malondialdehyde content, lactate dehydrogenase release, intracellular Ca level and caspase-3 activity in a concentration-dependent manner .
Action Environment
The action of this compound is influenced by environmental factors such as oxygen and glucose levels. For instance, this compound has shown protective effects against rat cortical neuron damage induced by oxygen-glucose deprivation . .
Propiedades
IUPAC Name |
(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHRXWZJURTMHG-ACIWFXKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C2=C(C=CC(=C2O)O)/C=C/C(=O)O)/C(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669469 |
Source


|
| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065559-56-9 |
Source


|
| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

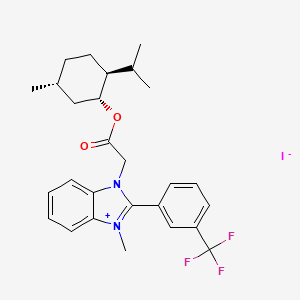
![(2S)-2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide](/img/structure/B610811.png)
![1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea](/img/structure/B610812.png)
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)

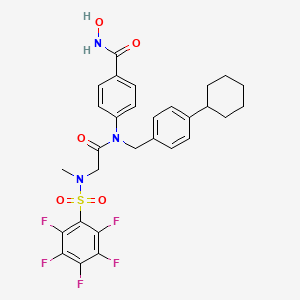
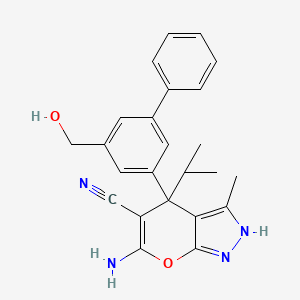
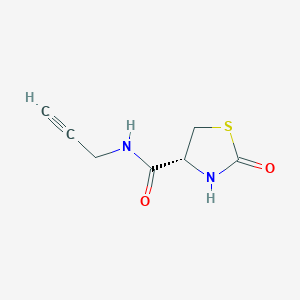
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)
![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)
